molecular formula C7H6BrN3S B13206644 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B13206644
M. Wt: 244.11 g/mol
InChI Key: QZHPJNBECFCYSU-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole typically involves the bromination of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: This compound shares the pyrazole ring but lacks the thiazole moiety.

    2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole: This compound lacks the bromine atom but retains the core structure.

Properties

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

4-bromo-2-(1-methylpyrazol-3-yl)-1,3-thiazole

InChI

InChI=1S/C7H6BrN3S/c1-11-3-2-5(10-11)7-9-6(8)4-12-7/h2-4H,1H3

InChI Key

QZHPJNBECFCYSU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC(=CS2)Br

Origin of Product

United States

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